

Application Notes and Protocols: Preparation of Rhod-FF AM Stock Solution

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Compound of Interest

Compound Name: Rhod-FF AM

Cat. No.: B15553576

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Introduction

Rhod-FF AM is a fluorescent indicator used for the measurement of intracellular calcium ions (Ca^{2+}). As the acetoxymethyl (AM) ester form, it is cell-permeant. Once inside the cell, intracellular esterases hydrolyze the AM group, trapping the active Rhod-FF indicator within the cell. Rhod-FF is a low-affinity calcium indicator, making it particularly suitable for measuring high calcium concentrations, such as those found in the endoplasmic reticulum.^{[1][2]} Proper preparation of the **Rhod-FF AM** stock solution is the critical first step for accurate and reproducible experimental results in cellular calcium imaging assays.

Product Information

Property	Value	Reference
Molecular Weight	1145.90 g/mol	[3]
Solvent	Anhydrous DMSO	[3][4]
Excitation Maximum	~553 nm	[3]
Emission Maximum	~577 nm	[3]
Storage Conditions	-20°C, protected from light and moisture	[1][4]

Experimental Protocols

Preparation of Rhod-FF AM Stock Solution

This protocol describes the preparation of a concentrated stock solution of **Rhod-FF AM**. It is essential to use high-quality, anhydrous dimethyl sulfoxide (DMSO) to prevent hydrolysis of the AM ester.

Materials:

- **Rhod-FF AM**
- Anhydrous DMSO
- Microcentrifuge tubes
- Pipettes and pipette tips

Procedure:

- **Equilibrate Reagents:** Allow the vial of **Rhod-FF AM** and the anhydrous DMSO to warm to room temperature before opening to prevent condensation of moisture, which can hydrolyze the AM ester.
- **Reconstitution:** Prepare a 2 to 5 mM stock solution of **Rhod-FF AM** in anhydrous DMSO.^[4] For example, to prepare a 5 mM stock solution from 1 mg of **Rhod-FF AM**, add 174.54 μL of anhydrous DMSO. Refer to Table 1 for volumes required for different stock concentrations and starting masses.
- **Dissolution:** Vortex the solution thoroughly to ensure the **Rhod-FF AM** is completely dissolved.
- **Aliquoting:** Aliquot the stock solution into single-use microcentrifuge tubes to avoid repeated freeze-thaw cycles.
- **Storage:** Store the aliquots at -20°C , protected from light. When stored properly, the stock solution is stable for several months.

Preparation of Rhod-FF AM Working Solution

The stock solution must be diluted to a working concentration for cell loading. The optimal concentration can vary depending on the cell type and experimental conditions and should be determined empirically.

Materials:

- **Rhod-FF AM** stock solution
- Physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
- Pluronic® F-127 solution (optional, to aid in dispersion)

Procedure:

- Thaw Stock Solution: On the day of the experiment, thaw an aliquot of the **Rhod-FF AM** stock solution and allow it to reach room temperature.
- Prepare Working Solution: Dilute the stock solution to a final working concentration of 2 to 20 μM in a buffer of your choice.[4][5] For many cell lines, a final concentration of 4-5 μM is recommended.[4]
- Optional - Add Pluronic® F-127: To improve the aqueous solubility of **Rhod-FF AM**, Pluronic® F-127 can be added to the working solution at a final concentration of 0.02% to 0.04%.[4][5]

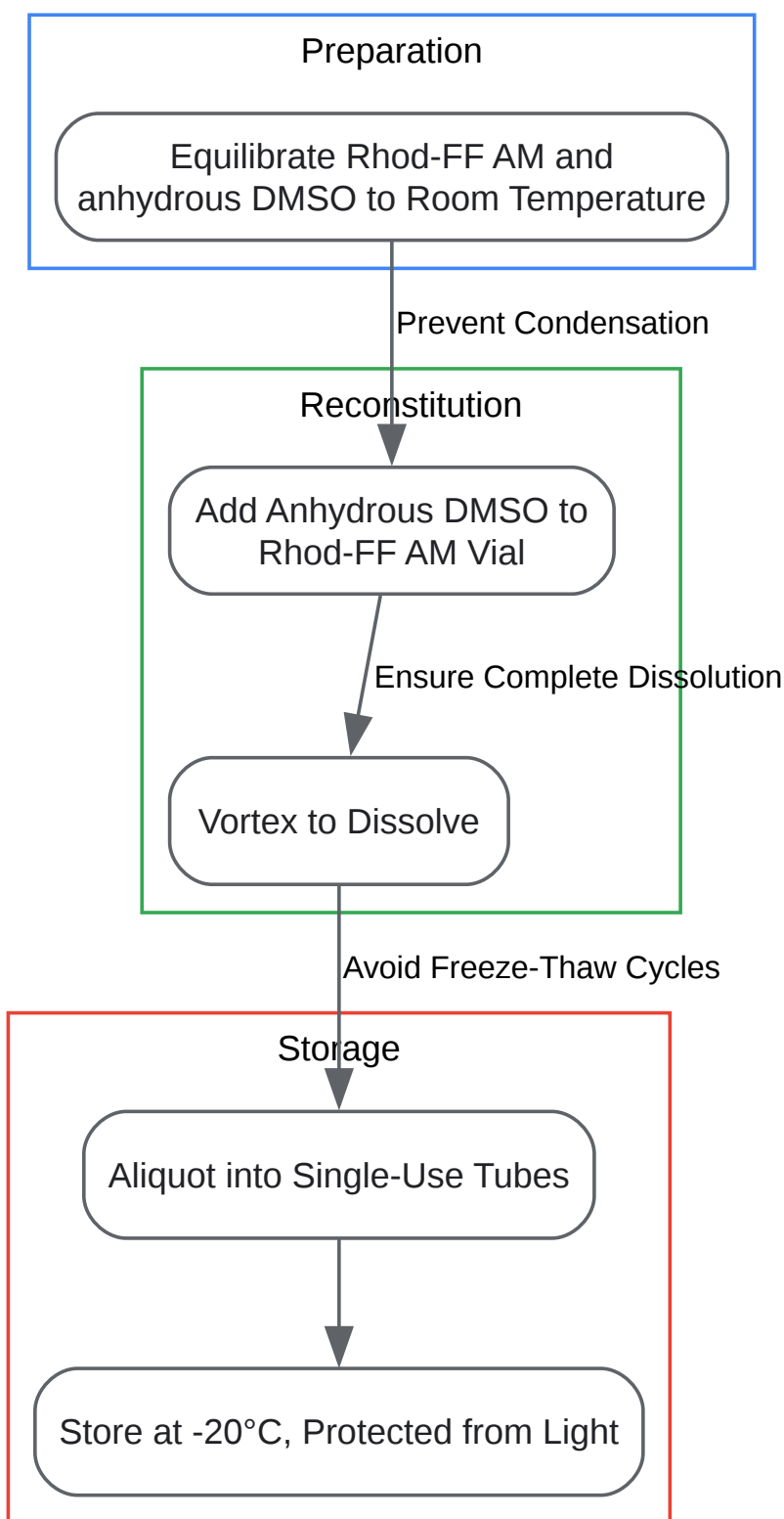
Data Presentation

Table 1: Volume of Anhydrous DMSO for Reconstituting **Rhod-FF AM**[3]

Mass of Rhod-FF AM	1 mM Stock Solution	5 mM Stock Solution	10 mM Stock Solution
0.1 mg	87.27 μL	17.45 μL	8.73 μL
0.5 mg	436.34 μL	87.27 μL	43.63 μL
1 mg	872.68 μL	174.54 μL	87.27 μL

Visualizations

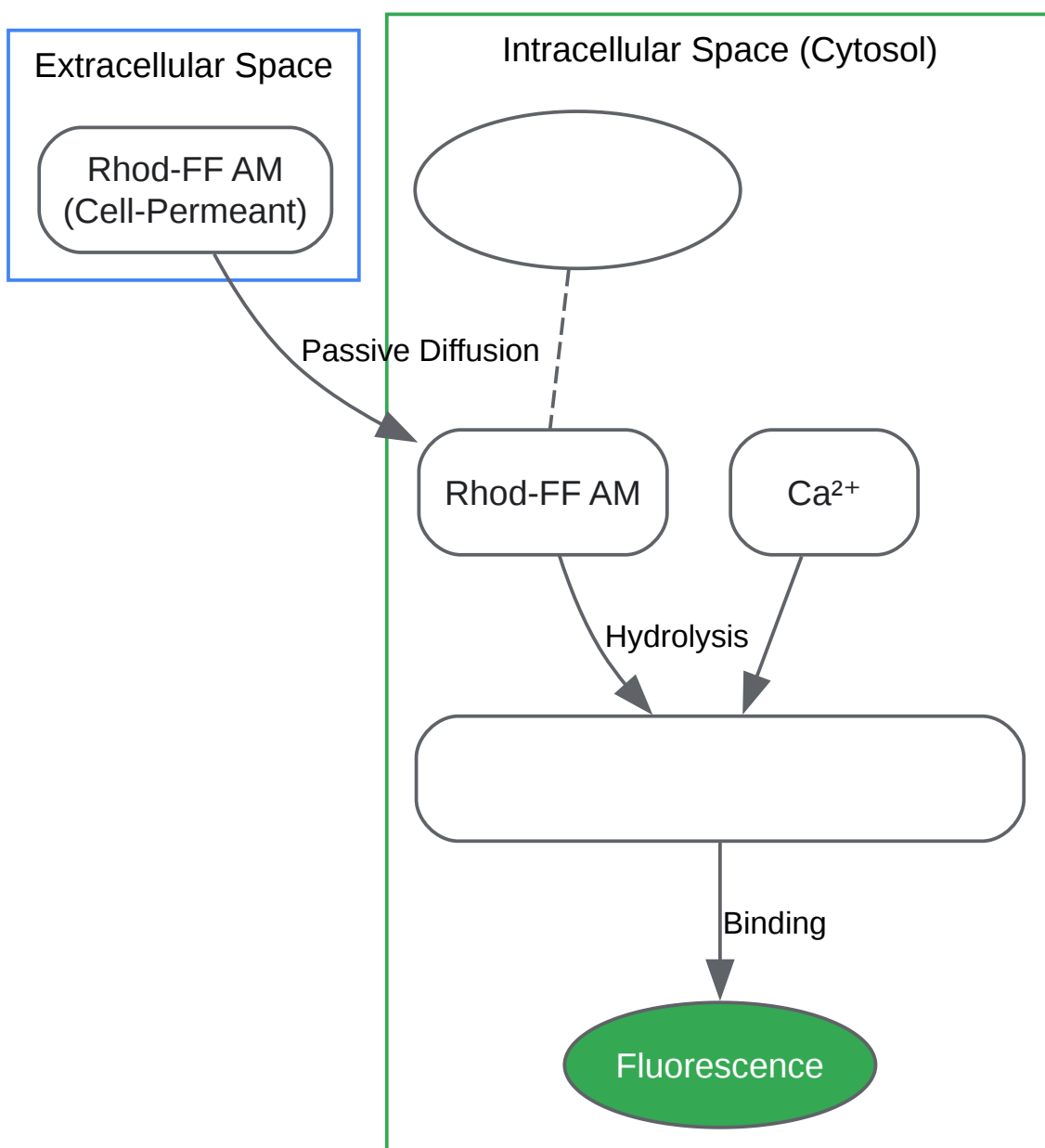
Experimental Workflow for Stock Solution Preparation



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Caption: Workflow for preparing **Rhod-FF AM** stock solution.

Cellular Loading and Activation of Rhod-FF AM



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Caption: Mechanism of **Rhod-FF AM** cellular uptake and activation.

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